![molecular formula C22H19N3O3 B2628739 2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol CAS No. 896620-05-6](/img/structure/B2628739.png)
2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Overview
Description
2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol is a complex organic compound that features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with a methoxy group and a pyridinyl substituent
Preparation Methods
The synthesis of 2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core. This can be achieved through a series of nucleophilic substitution and cyclization reactions. The methoxy and pyridinyl groups are introduced through further substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the phosphorylation of key proteins involved in cancer cell proliferation and survival. For instance, studies have demonstrated its effectiveness in reducing phosphorylated S6 ribosomal protein (S6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) in models of castration-resistant prostate cancer. This suggests that the compound may serve as a potential therapeutic agent for targeting specific cancer pathways .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating conditions characterized by chronic inflammation .
3. Neuroprotective Potential
Preliminary studies suggest that the compound may possess neuroprotective effects. The presence of the pyridine moiety is often associated with neuroactive compounds, and its ability to modulate neurotransmitter systems could provide insights into potential applications in neurodegenerative diseases . Further research is needed to elucidate these effects comprehensively.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
Case Study 1: Prostate Cancer Models
In a controlled study involving prostate cancer cell lines overexpressing ETS transcription factors, treatment with the compound led to a significant reduction in tumor growth markers compared to untreated controls. The study measured levels of phosphorylated S6RP and found a marked decrease post-treatment .
Case Study 2: Inflammatory Disease Models
Another study focused on animal models of inflammatory diseases showed that administration of the compound resulted in decreased levels of inflammatory cytokines and improved clinical scores related to inflammation severity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-c][1,3]benzoxazine core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy and pyridinyl groups can enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways .
Comparison with Similar Compounds
- Pyrazolo[1,5-c][1,3]benzoxazine derivatives with different alkyl or aryl substituents.
- Compounds with similar core structures but different functional groups, such as imidazole or pyrimidine derivatives .
Biological Activity
The compound 2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. A notable method includes the use of Suzuki-Miyaura cross-coupling reactions to introduce various substituents on the benzoxazine core, enhancing its biological properties .
Anticancer Activity
Research has demonstrated that derivatives of benzoxazine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can reduce cell viability in a dose-dependent manner across different human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
7-Bromo-5H-benzoxazine | MCF-7 | 12.5 | Anti-proliferative |
7-Methoxy derivative | A549 | 15.0 | Anti-proliferative |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests indicated moderate to strong activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Gram-negative strains like Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Bacillus subtilis | 25 |
Staphylococcus aureus | 30 |
Escherichia coli | >100 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship studies indicated that specific substitutions on the pyridine ring significantly enhance AChE inhibitory activity.
Case Studies
- Case Study on Cancer Cell Lines : A study explored the effects of various substituted benzoxazine derivatives on MCF-7 and A549 cells. The results indicated that the introduction of methoxy groups at specific positions significantly increased anti-proliferative activity compared to unsubstituted compounds .
- Antimicrobial Screening : Another research focused on the antimicrobial properties of synthesized derivatives against a panel of bacterial strains. The findings highlighted that compounds with electron-donating groups exhibited stronger antibacterial activity compared to those with electron-withdrawing groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Methoxy Substitution : Enhances lipophilicity and bioavailability.
- Pyridine Ring : Contributes to interactions with biological targets due to nitrogen's ability to form hydrogen bonds.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can intermediates be characterized?
The synthesis involves three stages:
- Stage 1 : Formation of 2-hydroxychalcones via Claisen-Schmidt condensation between substituted salicylic aldehydes and acetophenones .
- Stage 2 : Cyclization with hydrazine to yield pyrazoline intermediates (e.g., 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols). These intermediates are characterized by IR spectroscopy (C=O and N–H stretching) and ¹H NMR (phenolic –OH at δ 9–10 ppm) .
- Stage 3 : Reaction of pyrazolines with pyridine carbaldehydes to form the final benzoxazine scaffold. Elemental analysis and LC-MS are used to confirm molecular formulas and purity .
Q. How is the structural identity of the compound validated?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and pyridine/pyrazolo protons.
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .
- X-ray crystallography (if applicable): Resolves 3D conformation, particularly for the pyridin-3-yl and benzoxazine moieties .
Q. What computational methods predict the compound's bioavailability?
- Lipinski's Rule of Five : Assesses molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors.
- Veber’s Rules : Evaluates polar surface area (<140 Ų) and rotatable bonds (<10) to predict oral bioavailability .
- ADMET modeling (e.g., SwissADME): Predicts absorption, metabolism, and toxicity profiles.
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps (e.g., chalcone formation or cyclization)?
- Catalyst screening : Use acidic (e.g., HCl) or basic (e.g., NaOH) conditions for chalcone synthesis .
- Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency .
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/EtOH mixtures) to isolate intermediates .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?
- Variable temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism in pyrazolo rings) .
- Isotopic labeling : Traces fragmentation pathways in MS (e.g., using ¹³C-labeled analogs).
- DFT calculations : Simulates NMR chemical shifts to validate assignments (software: Gaussian or ORCA) .
Q. What strategies address poor solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetate esters) at the phenolic –OH .
- Nanoparticle formulation : Encapsulate in PLGA or liposomes for sustained release .
Q. How to investigate the reaction mechanism for pyrazolo-benzoxazine formation?
- Kinetic studies : Monitor intermediates via in situ FTIR or HPLC .
- Isotope effects : Replace hydrazine with ¹⁵N-labeled analogs to track nitrogen incorporation .
- DFT transition-state modeling : Identifies key intermediates (e.g., imine formation between pyridine carbaldehydes and pyrazolines) .
Q. What experimental designs assess environmental stability and degradation pathways?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identifies degradation products (e.g., cleavage of the benzoxazine ring or methoxy group).
- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate environmental impact .
Q. Methodological Considerations
Q. How to validate purity for pharmacological testing?
- HPLC-DAD : Purity >95% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Differential scanning calorimetry (DSC) : Confirms crystallinity and absence of polymorphs .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Q. How to design a structure-activity relationship (SAR) study for this scaffold?
- Substituent variation : Modify the pyridin-3-yl group (e.g., 4-Cl, 2-F) or methoxy position (7- vs. 6-OCH₃) .
- Biological assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer or microbial models) .
- 3D-QSAR : Align compounds in a pharmacophore model (software: Schrödinger Phase) to identify critical substituents .
Q. Data Contradiction Analysis
Q. How to address discrepancies between computational ADMET predictions and experimental bioavailability?
Properties
IUPAC Name |
2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-10-4-8-16-18-12-17(15-7-2-3-9-19(15)26)24-25(18)22(28-21(16)20)14-6-5-11-23-13-14/h2-11,13,18,22,26H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRLUCBMROBEDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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